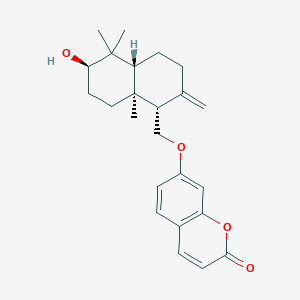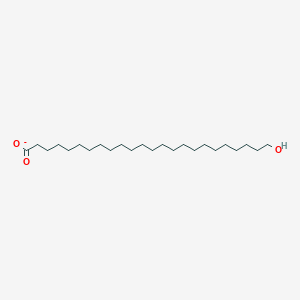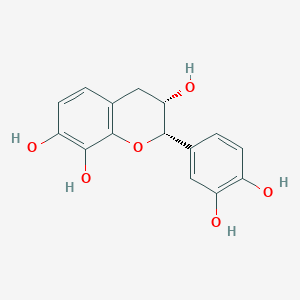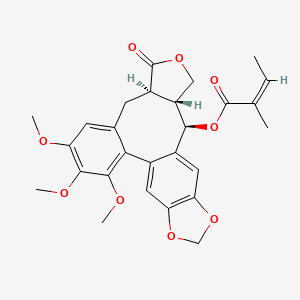
2-amino-9H-fluoren-9-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorene derivatives, including 2-amino-9H-fluoren-9-ol, can involve several methods, with one common approach being the palladium-catalyzed cross-coupling reactions. For example, Xu et al. (2015) describe an efficient method for synthesizing 9H-fluorene derivatives through Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, offering high yields and mild reaction conditions (Xu et al., 2015). Similarly, Ma et al. (2018) developed a straightforward approach for synthesizing 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters via a tandem palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence, which may be applicable to the synthesis of 2-amino-9H-fluoren-9-ol derivatives (Ma et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biaryls
- Construction of 2-Amino-2'-Ketonyl Biaryls: The study by Yang et al. (2021) discusses a cross-coupling method between 9H-fluoren-9-ols and organic azides for synthesizing sterically hindered 2-amino-2'-ketonyl biaryls. This reaction involves acid-mediated azidation, ring-expansion, and hydrolysis, realizing C-N bond coupling through C-C single bond cleavage. This method is significant for synthesizing bulky axially chiral biaryls with full stereospecificity (Yang et al., 2021).
Synthesis of Aminofluorenes
- Synthesis of Alkylated Aminofluorenes: Saroja et al. (2004) reported the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, a process starting from 2-halo-9,9-dialkylfluorenes by Pd-catalyzed substitution with amines. This method also enables the introduction of chiral amino groups. These compounds, such as 2-N,N-Dimethylamino-7-nitro-9H-fluorene, are potential candidates for fluorescence probes in femtosecond solvation dynamics (Saroja et al., 2004).
Metal Complexes as Anticancer Agents
- Scorpionate Ligand from 1-Amino-9H-Fluoren-9-ol: Kumbar et al. (2019) explored a novel tridentate ligand with an ONO donor system, synthesized from 1-amino-9H-fluoren-9-ol. This study focused on its coordination compounds with first-row transition metals, exhibiting potential as anticancer agents, especially against leukemia cells (Kumbar et al., 2019).
Synthesis of Functionalized Fluorene Derivatives
- Functionalized 9-Substituted Fluorene Derivatives: Shanmugam and Athira (2021) discussed a boron trifluoride catalyzed reaction for synthesizing highly functionalized, conjugated 2-aminobenzamides from 9-(phenylethynyl)-9H-fluoren-9-ols. This research is crucial for developing new functional materials with specific properties (Shanmugam & Athira, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-9H-fluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLNNLHYUBGLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313780 | |
| Record name | 2-Amino-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-9H-fluoren-9-ol | |
CAS RN |
33417-27-5 | |
| Record name | 2-Amino-9H-fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-9-ol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)


![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)


![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
